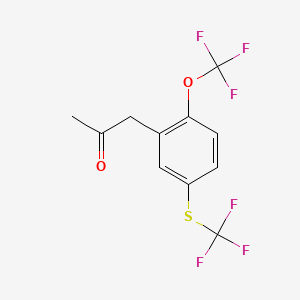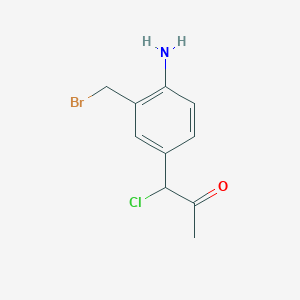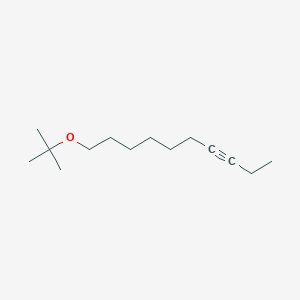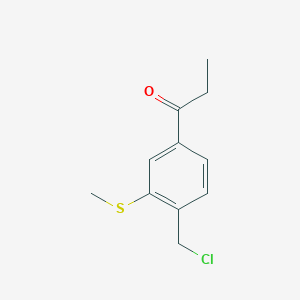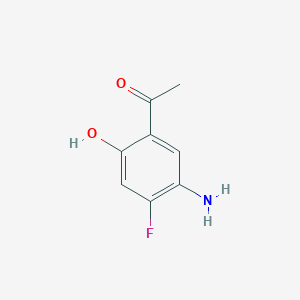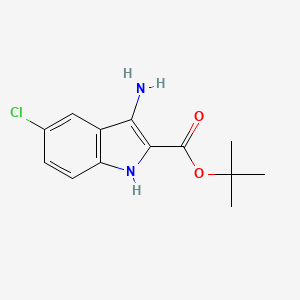
Phenyl 3-phenylprop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C15H10O2. It is also known by other names such as phenyl phenylpropiolate and phenyl 3-phenylpropiolate . This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-ynoate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-ynoate can be synthesized through several methods. One common method involves the reaction of phenylpropiolic acid with phenol in the presence of a catalyst . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and reactors designed to handle the specific requirements of the reaction. The process is carefully monitored to maintain consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Phenyl 3-phenylprop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of phenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparación Con Compuestos Similares
Phenyl 3-phenylprop-2-ynoate can be compared with other similar compounds, such as:
Phenylpropiolic acid: Similar in structure but lacks the ester group.
Methyl phenylpropiolate: Similar but has a methyl group instead of a phenyl group.
Ethyl phenylpropiolate: Similar but has an ethyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various chemical reactions and research applications .
Propiedades
Número CAS |
100954-03-8 |
|---|---|
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
phenyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C15H10O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H |
Clave InChI |
OZHURMZGJMUOGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


